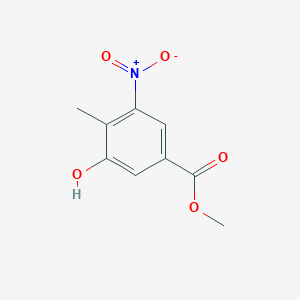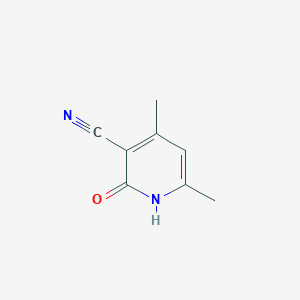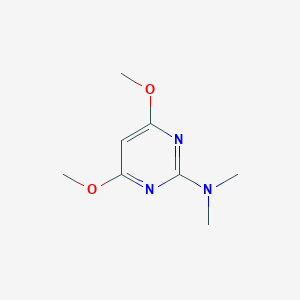![molecular formula C13H12N2O2 B183275 4-[(4-Pyridinylmethyl)amino]benzoic acid CAS No. 5966-20-1](/img/structure/B183275.png)
4-[(4-Pyridinylmethyl)amino]benzoic acid
Vue d'ensemble
Description
4-[(4-Pyridinylmethyl)amino]benzoic acid is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 g/mol . The IUPAC name for this compound is 4-(pyridin-4-ylmethylamino)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-[(4-Pyridinylmethyl)amino]benzoic acid is1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) . This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 4 . Physical And Chemical Properties Analysis
4-[(4-Pyridinylmethyl)amino]benzoic acid has a molecular weight of 228.25 g/mol . The XLogP3-AA value is 1.9 , which gives an indication of the compound’s lipophilicity. The exact mass and the monoisotopic mass are both 228.089877630 g/mol .Applications De Recherche Scientifique
Solar Cell Applications : 4-[(4-Pyridinylmethylene)amino]-benzoic acid, a molecule structurally similar to 4-[(4-Pyridinylmethyl)amino]benzoic acid, is studied for its potential in solar cell applications. Its structure, comprising two anchoring groups, enables attachment to TiO2 and perovskite surfaces, enhancing solar cell efficiency. The molecule's electronic structures and photochemical properties are explored using spectroscopic methods and computational analyses (Zhang & Wang, 2018).
Antimicrobial Applications : Derivatives of benzoic acid, including 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been evaluated for antimicrobial activity. These compounds' structures and antimicrobial properties have been elucidated using various spectroscopic techniques (Komurcu et al., 1995).
Polymer Interaction Studies : A complex formed by mixing ethanol solutions of poly(4-vinyl pyridine) (P4VP) and 4-amino benzoic acid has been studied. This research includes exploring the interactions of the polymer-small molecule complex with metal ions, contributing to understanding molecular interactions in solution (Acar & Tulun, 2001).
Crystal Structure Analysis : Research on the crystal structure of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione reveals insights into molecular interactions and hydrogen bonding patterns. Such studies are crucial for understanding the solid-state chemistry of these compounds (Lemmerer & Bourne, 2012).
Peptidomimetics Synthesis : 4-Amino-3-(aminomethyl)benzoic acid, a molecule closely related to 4-[(4-Pyridinylmethyl)amino]benzoic acid, is used as a building block for the synthesis of peptidomimetics and in combinatorial chemistry, showcasing its potential in biochemical applications (Pascal et al., 2000).
Study of Schiff Base Compounds : The preparation and biological activity of new Schiff base compounds derived from 4-amino benzoic acid, similar to 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been studied. This research contributes to the field of bioactive compounds (Radi et al., 2019).
Pharmacokinetic Studies : The pharmacokinetics of benzoic acid derivatives, including those structurally related to 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been studied in animal models. Such research is crucial for understanding the absorption, distribution, metabolism, and excretion of these compounds in biological systems (Xu et al., 2020).
Propriétés
IUPAC Name |
4-(pyridin-4-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHINPRZMCMMAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359053 | |
| Record name | 4-[(4-pyridinylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Pyridinylmethyl)amino]benzoic acid | |
CAS RN |
5966-20-1 | |
| Record name | 4-[(4-pyridinylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)



![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)








